![molecular formula C6H12ClN3 B582498 1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride CAS No. 1359655-82-5](/img/structure/B582498.png)

1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

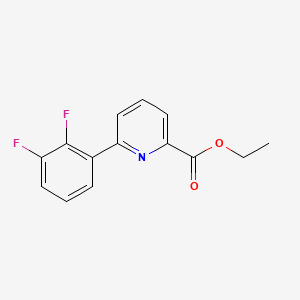

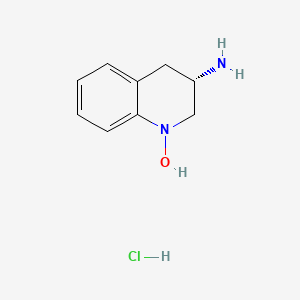

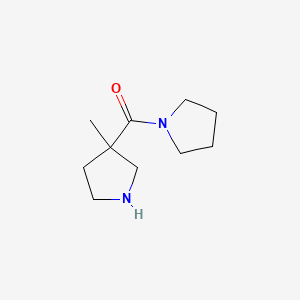

1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride is a chemical compound with the molecular formula C6H12ClN3 . It is a derivative of imidazopyrazine .

Molecular Structure Analysis

The molecular structure of 1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride consists of 6 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms . The average mass is 161.633 Da and the monoisotopic mass is 161.071976 Da .科学的研究の応用

Antitumor Agents

- 1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride exhibits potential as an antitumor agent. Specifically, it has been investigated as a KRAS G12C inhibitor . KRAS mutations are common in various cancers, and targeting this specific variant holds promise for cancer therapy.

Central Nervous System (CNS) Research

- Although the compound shows reduced CNS depressant activity compared to reference compounds , it remains relevant for research related to the central nervous system. Researchers explore its effects on neurotransmitter systems, neuronal function, and potential therapeutic applications.

Safety and Hazards

作用機序

Target of Action

The primary target of 1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride is the KRAS G12C . KRAS G12C is a protein that plays a crucial role in cell signaling and is often mutated in various types of cancers .

Mode of Action

The compound acts as an inhibitor of KRAS G12C . By binding to this protein, it prevents the protein from sending signals that promote cell growth and division. This inhibition can lead to the suppression of tumor growth .

Biochemical Pathways

The compound affects the KRAS signaling pathway . By inhibiting KRAS G12C, it disrupts the signaling pathway, which can lead to the suppression of cell growth and division, thereby potentially inhibiting tumor growth .

Result of Action

The result of the compound’s action is the potential suppression of tumor growth . By inhibiting the KRAS G12C protein, the compound can disrupt cell signaling pathways that promote cell growth and division .

特性

IUPAC Name |

1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.ClH/c1-3-9-4-2-8-6(9)5-7-1;/h2,4,6-8H,1,3,5H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZYPNZOLWQEEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CNC2CN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744497 |

Source

|

| Record name | 1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride | |

CAS RN |

1359655-82-5 |

Source

|

| Record name | 1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)octan-1-one](/img/structure/B582424.png)

![(2R,4R)-1-[(2S)-2-[(tert-Butyloxycarbonyl)amino]-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic Acid Benzyl Ester](/img/structure/B582428.png)

![4-Chloroimidazo[2,1-f][1,2,4]triazine](/img/structure/B582432.png)

![6-Iodo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B582438.png)